molecular formula C14H25NO11 B1242651 Galnacalpha1-3Gal CAS No. 66781-75-7

Galnacalpha1-3Gal

Número de catálogo: B1242651
Número CAS: 66781-75-7
Peso molecular: 383.35 g/mol
Clave InChI: MGEICUVBTAEZNP-IVEGRXJSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galnacalpha1-3Gal is a complex carbohydrate molecule that plays a significant role in various biological processes. It is a disaccharide composed of N-acetylgalactosamine and galactose linked by an alpha(1-3) glycosidic bond. This compound is involved in glycosylation, a critical post-translational modification of proteins and lipids, which affects their stability, activity, and cellular localization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Galnacalpha1-3Gal typically involves enzymatic methods using glycosyltransferases. One common approach is the use of alpha(1-3) N-acetylgalactosaminyltransferase, which transfers N-acetylgalactosamine from a donor molecule (such as UDP-N-acetylgalactosamine) to an acceptor molecule (such as galactose) under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Genetically engineered microorganisms, such as Escherichia coli, are used to express the necessary glycosyltransferases. The fermentation process is optimized to maximize the yield of the desired disaccharide, followed by purification steps to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions: Galnacalpha1-3Gal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Introduction to GalNAcα1-3Gal

GalNAcα1-3Gal is a terminal carbohydrate structure found on glycoproteins and glycolipids. Its expression can be altered in various pathological conditions, particularly cancers. Understanding its role in tumor biology has opened avenues for developing targeted therapies and diagnostic tools.

Prognostic Marker in Cervical Cancer

Key Findings:

  • A study highlighted that GalNAcα1-3Gal is expressed in 55% of squamous cell carcinomas of the cervix, while normal tissue expression is limited to the suprabasal epithelial layer .
  • The presence of this antigen correlates significantly with patient survival rates; patients with positive expression had a 5-year survival rate of 85% , compared to 48% for those without the expression (p = 0.017) .

Mechanism of Action:

  • The study utilized monoclonal antibodies generated against GalNAcα1-3Gal to analyze its expression. These antibodies were produced by immunizing rabbits with the antigen conjugated to keyhole limpet hemocyanin, followed by hybridoma production .
  • The antibodies demonstrated high specificity for GalNAcα1-3Gal, showing little cross-reactivity with similar antigens like GalNAcα1-6Gal and blood group A antigens .

Antibody Development and Applications

Monoclonal Antibodies:

  • Antibodies specific to GalNAcα1-3Gal have been developed for use in diagnostic applications. These antibodies bind effectively to various human tumor samples, facilitating immunohistochemical analysis .

Commercial Applications:

  • The commercial potential of these antibodies lies in their use for diagnostic tests and therapeutic targeting in cervical cancer, providing a new avenue for personalized medicine approaches .

Comparative Binding Studies

Research has also focused on the binding properties of lectins and antibodies towards GalNAcα1-3Gal. These studies reveal diverse molecular recognition properties that can be leveraged for therapeutic applications:

Antibody/Protein Binding Affinity (Kd values) Remarks
Antibody 132-3Low Kd values indicating strong bindingSpecific for GalNAcα1-3Gal
Forssman TetraNo bindingNot recognized by the antibody
Blood Group AWeak bindingSome cross-reactivity observed

The data indicate that while some antibodies show strong specificity, others exhibit limited binding capabilities, highlighting the importance of selecting appropriate antibodies for diagnostic purposes .

Mecanismo De Acción

The mechanism of action of Galnacalpha1-3Gal involves its role in glycosylation. It acts as a substrate for glycosyltransferases, which transfer the disaccharide to proteins or lipids, modifying their function and localization. This modification can affect various cellular processes, including signal transduction, immune response, and cell adhesion .

Comparación Con Compuestos Similares

    N-Acetylglucosaminyl-alpha(1-3)galactose: Similar structure but with N-acetylglucosamine instead of N-acetylgalactosamine.

    N-Acetylgalactosaminyl-beta(1-3)galactose: Similar structure but with a beta(1-3) linkage instead of alpha(1-3).

Uniqueness: Galnacalpha1-3Gal is unique due to its specific alpha(1-3) glycosidic bond, which influences its biological activity and interactions. This specific linkage is recognized by certain lectins and antibodies, making it valuable in diagnostic and therapeutic applications .

Actividad Biológica

GalNAcα1-3Gal (N-acetylgalactosamine alpha-1,3-galactose) is a glycan that has garnered attention for its potential biological activities, particularly in the context of cancer biology and immunology. This article explores the biological activity of GalNAcα1-3Gal, focusing on its role as a prognostic marker in cervical cancer, its interactions with immune cells, and its implications in therapeutic applications.

GalNAcα1-3Gal is a disaccharide composed of N-acetylgalactosamine linked to galactose. This structure is significant in various biological processes, particularly in cell signaling and immune recognition. The specific linkage between the sugars influences how this glycan interacts with receptors on immune cells, which can modulate immune responses.

1. Prognostic Marker in Cervical Cancer

Recent studies have identified GalNAcα1-3Gal as a promising prognostic biomarker for cervical cancer. A study demonstrated that this glycan is expressed in approximately 55% of squamous cell carcinomas, with its presence correlating significantly with patient survival rates (48% for antigen-negative versus 85% for antigen-positive patients over five years, p = 0.017) . Notably, the expression of GalNAcα1-3Gal did not correlate with other clinical factors such as tumor stage or lymph node metastasis, indicating its potential as an independent prognostic marker.

Study Findings Statistical Significance
Li et al., 2010 55% expression in cervical cancerp = 0.017 (5-year survival)
PMC2794947 No correlation with tumor stageIndependent biomarker

2. Immune Recognition and Interaction

The interaction of GalNAcα1-3Gal with immune cells has been extensively studied. It has been shown to bind specifically to certain lectins, which are proteins that recognize carbohydrates. For example, Artocarpus lakoocha agglutinin (ALA) has been found to bind specifically to tumor-associated carbohydrate antigens including GalNAcα1-3Gal . This binding enhances the immune response against tumor cells expressing this glycan.

3. Therapeutic Implications

The unique expression pattern of GalNAcα1-3Gal in tumors suggests potential therapeutic applications. By targeting this glycan with monoclonal antibodies or lectins, it may be possible to enhance anti-tumor immunity or deliver therapeutic agents selectively to cancer cells. The development of antibodies such as antibody 132-3, which selectively recognizes GalNAcα1-3Gal, underscores the potential for targeted therapies .

Case Studies

Several case studies highlight the significance of GalNAcα1-3Gal in clinical settings:

  • Cervical Cancer Prognosis : A cohort study involving cervical cancer patients demonstrated that those expressing GalNAcα1-3Gal had significantly better survival outcomes compared to those who did not express this glycan.
  • Immunotherapy Development : Research is underway to develop immunotherapies that utilize the binding properties of lectins like ALA to enhance the targeting of cancer cells expressing GalNAcα1-3Gal.

Propiedades

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11+,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEICUVBTAEZNP-IVEGRXJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216903
Record name N-Acetylgalactosaminyl-alpha(1-3)galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66781-75-7
Record name N-Acetylgalactosaminyl-alpha(1-3)galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066781757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylgalactosaminyl-alpha(1-3)galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.